![molecular formula C11H13ClN2O B1442445 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1195251-15-0](/img/structure/B1442445.png)
5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine
Overview
Description
5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C11H13ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The pyridine ring is substituted at the 5-position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine include its molecular formula (C11H13ClN2O) and molecular weight (224.68 g/mol) . Other properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Structural Analysis
- Synthesis of Complex Piperidine Derivatives : The piperidine ring, as found in derivatives of "5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine," is often involved in the synthesis of complex organic molecules. For instance, Sundar et al. (2011) discussed a compound where the piperidine ring adopts a twisted chair conformation, demonstrating the structural diversity and potential for creating intricate molecular architectures Sundar, B. D. Bala, S. Natarajan, Jishnu Suresh, & P. Lakshman, 2011.
Medicinal Chemistry and Pharmacology
Antipsychotic Properties : Compounds structurally related to "5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine" have been evaluated for their antipsychotic properties. For example, Boeckler et al. (2004) studied a derivative for its potential in treating schizophrenia through selective antagonism at dopamine D4 receptors Boeckler, H. Russig, Wei-Ning Zhang, S. Löber, J. Schetz, H. Hübner, B. Ferger, P. Gmeiner, & J. Feldon, 2004.
Anticonvulsant Activity : Rybka et al. (2017) synthesized a series of pyrrolidine-2,5-dione derivatives, demonstrating potential anticonvulsant activities. These derivatives highlight the therapeutic potential of piperidine-containing compounds in the treatment of epilepsy Rybka, J. Obniska, P. Żmudzki, Paulina Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, & A. Rapacz, 2017.
Insecticidal Activity
- Aphidicidal Activities : Research into pyridine derivatives, including those similar to "5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine," has shown promising insecticidal properties. Bakhite et al. (2014) prepared pyridine derivatives that exhibited significant activity against the cowpea aphid, suggesting potential applications in agricultural pest control Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014.
properties
IUPAC Name |
(5-chloropyridin-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGOSNHYUSQVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253737 | |
Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1195251-15-0 | |
Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195251-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-2-pyridinyl)-1-piperidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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